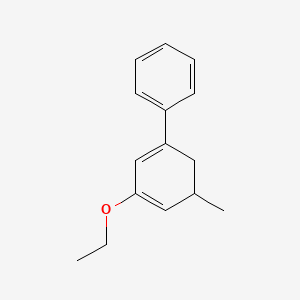
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene is an organic compound with a unique structure that combines a benzene ring with a cyclohexadiene moiety
Preparation Methods
The synthesis of (3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene typically involves the reaction of ethoxy and methyl-substituted cyclohexadiene with benzene under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Scientific Research Applications
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry for drug development.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(3-Ethoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene can be compared with other similar compounds such as:
(3-Methoxy-5-methyl-1,3-cyclohexadien-1-yl)benzene: This compound has a methoxy group instead of an ethoxy group, which may result in different reactivity and applications.
(3-Ethoxy-5-ethyl-1,3-cyclohexadien-1-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
342802-26-0 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
3-ethoxy-5-methyl-1-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C15H18O/c1-3-16-15-10-12(2)9-14(11-15)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 |
InChI Key |
UQBTWPOTOBDVSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(CC(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



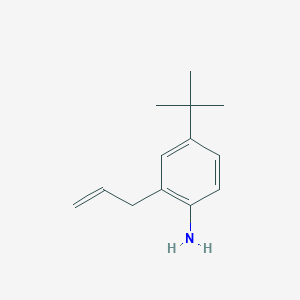
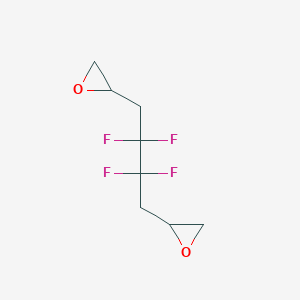
![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
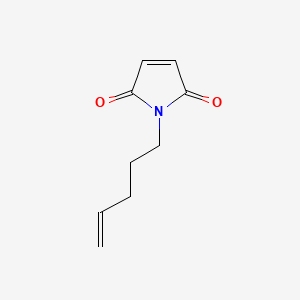

![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)
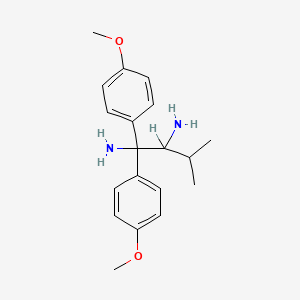
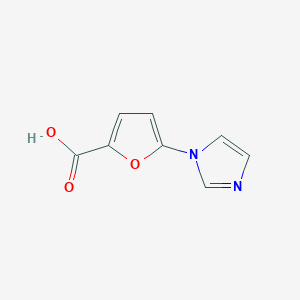
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
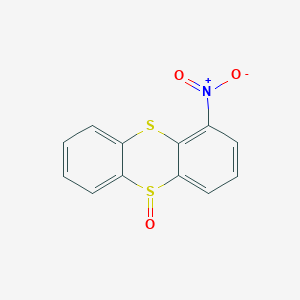
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)
